methyl 3-hydroxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylate
Overview
Description
Methyl 3-hydroxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylate is a heterocyclic compound that features a thiophene ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylate typically involves the reaction of 3-hydroxythiophene-2-carboxylic acid with 1H-pyrazole in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole moiety can participate in electrophilic substitution reactions, where the hydrogen atoms on the pyrazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of methyl 3-oxo-5-(1H-pyrazol-1-yl)thiophene-2-carboxylate.
Reduction: Formation of methyl 3-hydroxy-5-(1H-pyrazol-1-yl)thiophene-2-methanol.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 3-hydroxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-5-(1H-pyrazol-1-yl)thiophene-2-carboxylate: Unique due to the combination of pyrazole and thiophene rings.
Methyl 3-hydroxy-5-(1H-pyrazol-1-yl)benzoate: Similar structure but with a benzene ring instead of thiophene.
Methyl 3-hydroxy-5-(1H-pyrazol-1-yl)pyridine-2-carboxylate: Contains a pyridine ring, offering different electronic properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 3-hydroxy-5-pyrazol-1-ylthiophene-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-14-9(13)8-6(12)5-7(15-8)11-4-2-3-10-11/h2-5,12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUBVSSBJVKZNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)N2C=CC=N2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.